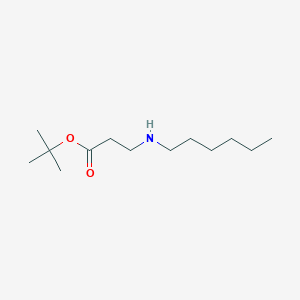![molecular formula C11H23NO3 B6340651 tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate CAS No. 1221341-25-8](/img/structure/B6340651.png)
tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate (TBMP) is an organic compound that is used in a variety of scientific research applications. TBMP has a wide range of biochemical and physiological effects and is useful for laboratory experiments. TBMP is a colorless, odorless, and non-volatile compound with a molecular weight of 267.37 g/mol. TBMP is an ester of tert-butyl alcohol and 3-[(1-methoxypropan-2-yl)amino]propanoic acid.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand for metal complexes. This compound has also been used as a solvent in various chromatographic methods. In addition, this compound has been used as a building block in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate is not well understood. However, it is believed that this compound acts as a proton acceptor or donor in various biochemical reactions. This compound can also act as a ligand for metal complexes, which can affect the reactivity of the metal complex.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been shown to have antioxidant activity and can protect cells from oxidative damage. In addition, this compound has been shown to have neuroprotective effects and can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate has several advantages for laboratory experiments. It is a non-volatile compound, which makes it easier to handle and store. This compound is also colorless and odorless, which makes it easier to work with in the laboratory. In addition, this compound is a relatively stable compound, which makes it easier to use in experiments.
However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively expensive compound, which can limit its use in some experiments. In addition, this compound is a relatively reactive compound, which can make it difficult to use in some reactions.
Direcciones Futuras
There are several potential future directions for research involving tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to explore its potential use as a drug delivery system. In addition, this compound could be explored as a potential therapeutic agent for various diseases and conditions. Finally, this compound could be further investigated as a potential catalyst for organic synthesis.
Métodos De Síntesis
Tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate can be synthesized by a variety of methods. The most commonly used method is a two-step process involving the reaction of tert-butyl alcohol and 3-[(1-methoxypropan-2-yl)amino]propanoic acid. In the first step, tert-butyl alcohol is reacted with 3-[(1-methoxypropan-2-yl)amino]propanoic acid in the presence of a strong acid catalyst such as sulfuric acid. This reaction produces the ester, this compound, and water. In the second step, the water is removed by distillation and the ester is purified.
Propiedades
IUPAC Name |
tert-butyl 3-(1-methoxypropan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-9(8-14-5)12-7-6-10(13)15-11(2,3)4/h9,12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKOOACPPITSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)
![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)
![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)
![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)
![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)

![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)
![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)
![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)
![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)